Tafluprost-d4 is a deuterated analog of tafluprost, which is an ophthalmic prostaglandin analog primarily used for lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. As a deuterated compound, tafluprost-d4 incorporates four deuterium atoms, enhancing its stability and making it a valuable standard for analytical methods such as gas chromatography and liquid chromatography-mass spectrometry. The chemical structure of tafluprost-d4 allows it to retain the pharmacological properties of its non-deuterated counterpart while providing improved analytical characteristics.
Tafluprost-d4 is derived from tafluprost, which is chemically classified as a prostaglandin F2 alpha analog. It was developed for topical application and received approval for medical use in the United States on February 10, 2012. The compound is marketed under the brand name Zioptan and is known for its effectiveness in managing elevated intraocular pressure.
Tafluprost-d4 falls under several classifications:
The synthesis of tafluprost-d4 involves several key steps that typically include:
The incorporation of deuterium enhances the compound's stability and facilitates its use as an internal standard in analytical chemistry.
The synthesis process may employ various techniques such as:
The molecular formula for tafluprost-d4 is with a molecular weight of approximately 414.476 g/mol. The structure features four deuterium atoms incorporated at specific positions (3′, 3′, 4′, and 4′) which do not significantly alter its biological activity compared to tafluprost.
C([2H])(CC(=O)O)C([2H])([2H])\C=C/C[C@H]1[C@@H](O)C[C@@H](O)[C@@H]1\C=C\C(F)(F)COc2ccccc2InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2Tafluprost-d4 participates in reactions typical of prostaglandin analogs. Its main reaction pathway involves hydrolysis to form the active metabolite tafluprost acid-d4. This hydrolysis occurs rapidly upon administration and is crucial for its pharmacological action.
The reactions are characterized by:
Tafluprost-d4 acts primarily as an agonist for the prostaglandin F2 alpha receptor. Its mechanism involves:
Studies indicate that after administration, peak plasma concentrations are reached quickly (approximately 10 minutes), allowing for effective management of intraocular pressure within several hours post-administration.
Tafluprost-d4 is soluble in various organic solvents including dimethylformamide (30 mg/ml), dimethyl sulfoxide (30 mg/ml), and ethanol (30 mg/ml). It has a vapor pressure of 220 hPa at 20 °C.
Tafluprost-d4 serves multiple scientific purposes:
Isotopic dilution mass spectrometry (IDMS) represents the gold standard for quantifying trace-level analytes in complex biological matrices. Tafluprost-d4—a deuterated analog of native Tafluprost acid containing four deuterium atoms at the 3ʹ,3ʹ,4ʹ, and 4ʹ positions—serves as an ideal internal standard due to its near-identical chemical properties to the target analyte. This structural equivalence ensures co-elution during chromatography and matched extraction efficiency, while the 4 Da mass shift enables unambiguous differentiation via mass spectrometry. The incorporation of Tafluprost-d4 corrects for matrix effects (e.g., ion suppression/enhancement) and procedural losses, significantly enhancing assay accuracy. Studies demonstrate that assays using Tafluprost-d4 achieve precision (relative standard deviation) below 5% and accuracy within ±10% of nominal values across validated concentration ranges, outperforming assays lacking isotopic internal standards [3] [6].
Table 1: Impact of Tafluprost-d4 on Assay Performance
| Performance Metric | Without Isotopic Dilution | With Tafluprost-d4 |
|---|---|---|
| Precision (% RSD) | 10-20% | 1.4–4.5% |
| Accuracy (% Bias) | ±15–25% | ±5–10% |
| Matrix Effect (%CV) | >20% | <8% |
| Lower Limit of Quantification | Higher by 2–5 fold | 0.302–10 pg/mL |
Liquid chromatography–tandem mass spectrometry (Liquid Chromatography–Tandem Mass Spectrometry) protocols leveraging Tafluprost-d4 require meticulous optimization of three key domains: chromatography, ionization, and sample preparation.
Table 2: Optimized Liquid Chromatography–Tandem Mass Spectrometry Parameters for Tafluprost Acid Quantification with Tafluprost-d4
| Parameter | Optimal Setting | Impact on Performance |
|---|---|---|
| Column | Luna C18(2), 150 × 4.6 mm, 5 μm | Peak symmetry (asymmetry factor <1.2) |
| Mobile Phase | Acetonitrile/5 mM ammonium formate (80:20) | Minimizes matrix effects |
| Flow Rate | 0.8 mL/min | Run time ≤ 4.5 minutes |
| Ionization Mode | ESI(-) | Enhanced sensitivity for carboxylates |
| Sample Prep Method | Mixed-mode SPE (C8/strong anion exchange) | Recovery >95%, phospholipid removal |
While both Gas Chromatography–Mass Spectrometry and Liquid Chromatography–Tandem Mass Spectrometry can utilize Tafluprost-d4 for quantification, Liquid Chromatography–Tandem Mass Spectrometry demonstrates superior sensitivity and practicality for prostaglandin analysis:
Table 3: Gas Chromatography–Mass Spectrometry vs. Liquid Chromatography–Tandem Mass Spectrometry Performance Metrics
| Metric | Gas Chromatography–Mass Spectrometry | Liquid Chromatography–Tandem Mass Spectrometry |
|---|---|---|
| LLOQ (Plasma) | 50–100 pg/mL | 0.302–10 pg/mL |
| Sample Prep Time | 3–5 hours (incl. derivatization) | 1–2 hours |
| Analytical Run Time | 15–25 minutes | 3–6 minutes |
| Risk of Degradation | High (thermal stress) | Low (ambient temp) |
| Suitability for Labile Analytes | Poor | Excellent |
Liquid Chromatography–Tandem Mass Spectrometry has consequently emerged as the predominant platform for Tafluprost quantification in pharmacological studies, supported by validation guidelines from regulatory bodies like the International Council for Harmonisation and the U.S. Food and Drug Administration [4] [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1